5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated isoquinoline derivative with a bicyclic aromatic structure. This compound is primarily utilized in medicinal chemistry research, particularly in the development of central nervous system (CNS)-targeting agents, due to its structural resemblance to neurotransmitters like dopamine .
Properties
CAS No. |
2742656-60-4 |
|---|---|
Molecular Formula |
C10H13BrClN |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-2-3-8-6-12-5-4-9(8)10(7)11;/h2-3,12H,4-6H2,1H3;1H |
InChI Key |
AHUKANDFENGBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CNCC2)C=C1)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can help in scaling up the production while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo oxidation reactions to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Amines in ethanol, thiols in aqueous or alcoholic medium.
Major Products
Oxidation: Quinoline derivatives.
Reduction: 5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
1. Pharmacological Properties:
The compound belongs to the class of tetrahydroisoquinolines (THIQs), which have been extensively studied for their diverse pharmacological activities. Research indicates that THIQ analogs exhibit a range of biological effects including:
- Antimicrobial Activity: THIQ derivatives have shown effectiveness against various pathogens, demonstrating anti-bacterial, anti-viral, and anti-fungal properties .
- Neuroprotective Effects: Some studies suggest that THIQ compounds can protect neuronal cells from damage, making them potential candidates for treating neurodegenerative diseases .
- Anti-inflammatory and Analgesic Properties: The compound has been noted for its ability to reduce inflammation and pain in experimental models .
2. Mechanism of Action:
The therapeutic effects of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are attributed to its interaction with various biological targets. These include modulation of neurotransmitter systems and inhibition of specific enzymes involved in inflammatory pathways .
Synthetic Methodologies
1. Synthesis Techniques:
The synthesis of this compound can be achieved through several methodologies:
- Pictet-Spengler Reaction: This classic method involves the condensation of an amino compound with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure .
- Multi-component Reactions (MCR): Recent advancements have introduced one-pot MCRs that allow for the efficient synthesis of various THIQ derivatives with high yields. For instance, a recent study reported the synthesis of novel N-alkyl substituted THIQs using malononitrile and aromatic aldehydes under solvent-free conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the tetrahydroisoquinoline scaffold play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor antagonism.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Key analogs differ in halogen/methyl positioning or additional functional groups (Table 1):
Table 1: Substituent Comparison of Selected Tetrahydroisoquinoline Derivatives
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 5-Bromo-6-methyl-THIQ hydrochloride | Not explicitly provided* | 5-Br, 6-CH₃ | C₁₀H₁₃BrClN | ~264.59† |
| 5-Bromo-THIQ hydrochloride | 923591-51-9 | 5-Br | C₉H₁₁BrClN | 248.55 |
| 6-Bromo-THIQ hydrochloride | 215798-19-9 | 6-Br | C₉H₁₁BrClN | 248.55 |
| 8-Bromo-6-fluoro-THIQ hydrochloride | 2094312-52-2 | 8-Br, 6-F | C₉H₁₀BrClFN | 266.54 |
| 7-Bromo-6-fluoro-THIQ hydrochloride | - | 7-Br, 6-F | C₉H₁₀BrClFN | 266.54 |
| 5-Bromo-8-methyl-THIQ hydrochloride | 214470-55-0 | 5-Br, 8-CH₃ | C₁₀H₁₃BrClN | 264.59 |
*Inferred from ; †Calculated based on C₁₀H₁₃BrClN.
- Halogen vs. Methyl : Bromine’s electronegativity increases polarity, while the methyl group enhances lipophilicity, balancing solubility and membrane permeability .
- Fluorine Substitution : In 8-bromo-6-fluoro-THIQ, fluorine’s strong electronegativity may alter dipole interactions and metabolic stability compared to the target’s methyl group .
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 5-Bromo-6-methyl-THIQ hydrochloride | Not reported | ~316‡ | ~2.1 | Moderate (DMSO) |
| 5-Bromo-THIQ hydrochloride | N/A | 316.4 | 1.8 | High |
| 6-Bromo-THIQ hydrochloride | N/A | 316.4 | 1.8 | High |
| 8-Bromo-6-fluoro-THIQ hydrochloride | N/A | Not reported | 1.5 | Moderate (H₂O) |
‡Estimated based on analog data in .
- Lipophilicity: The methyl group in the target compound increases logP by ~0.3 units compared to non-methylated analogs, favoring blood-brain barrier penetration .
- Solubility : Bromine and hydrochloride salt improve aqueous solubility, but the methyl group may reduce it slightly compared to 5-bromo-THIQ .
Research Implications
- Drug Design : The 5-bromo-6-methyl substitution offers a balance between lipophilicity and polarity, making it a candidate for neurodegenerative disease research .
- Synthetic Challenges : Multi-substituted analogs like the target compound require precise regioselective synthesis, increasing production costs (e.g., 50mg of 7-bromo-6-fluoro-THIQ costs €734) .
Biological Activity
5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The presence of bromine and methyl substituents at specific positions significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibitory effect |
| Escherichia coli | Moderate inhibitory effect |
| Klebsiella planticola | Notable activity |
These findings suggest potential applications in treating bacterial infections.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects on neuronal cells under stress conditions, which could be beneficial in neurodegenerative diseases.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Notably:
- HCT-116 (colon cancer) : Exhibited significant growth inhibition.
- MCF-7 (breast cancer) : Demonstrated selective toxicity towards cancer cells while sparing normal cells.
Table 2: Anticancer Activity Summary
| Cell Line | Activity Observed |
|---|---|
| HCT-116 | Growth inhibition with IC50 values reported |
| MCF-7 | Selective toxicity towards cancer cells |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of bromine and methyl groups enhances its interaction with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of related tetrahydroisoquinoline compounds. For instance:
- A study published in Medicinal Chemistry Perspectives highlighted the diverse biological activities of tetrahydroisoquinoline derivatives against infective pathogens and neurodegenerative disorders .
- Another investigation focused on the structure–activity relationships (SAR) of tetrahydroisoquinoline analogs, emphasizing their potential as therapeutic agents .
These findings collectively underscore the promise of this compound as a lead compound for further development in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A feasible approach is the Pictet-Spengler reaction (common for tetrahydroisoquinoline scaffolds), where a phenylethylamine derivative reacts with an aldehyde under acidic catalysis (e.g., BF₃·Et₂O) . Bromination can be introduced via electrophilic substitution using N-bromosuccinimide (NBS) or Br₂ in a controlled environment to ensure regioselectivity at the 5-position. Post-synthesis, purification via recrystallization or HPLC (≥95% purity) is critical. For hydrochloride salt formation, treat the free base with HCl in anhydrous ether .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of bromine and methyl groups (¹H/¹³C NMR). For example, the methyl group at C6 shows a singlet in ¹H NMR (~δ 2.3 ppm), while aromatic protons exhibit splitting patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt .
- HPLC-MS : Validate purity and molecular weight (e.g., [M+H]+ = 274.05 g/mol for C₁₀H₁₂BrN·HCl) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the hydrochloride salt .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Initial screens should focus on:
- Receptor Binding Assays : Test affinity for adrenergic or opioid receptors (common targets for tetrahydroisoquinolines) using radioligand displacement (e.g., [³H]-naloxone for opioid receptors) .
- Enzyme Inhibition : Evaluate activity against monoamine oxidase (MAO) or acetylcholinesterase (AChE) via fluorometric or colorimetric assays (e.g., Ellman’s method for AChE) .
- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 5-Cl instead of 5-Br, 6-ethyl instead of 6-methyl) .
- Biological Profiling : Compare IC₅₀ values across analogs for target enzymes/receptors.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and affinity trends. For example, bromine’s electronegativity may enhance halogen bonding in MAO-B active sites .
Q. Example SAR Table
| Substituent Position | Modification | MAO-B IC₅₀ (µM) | Opioid Receptor Binding (Ki, nM) |
|---|---|---|---|
| 5-Br, 6-Me | Reference | 0.45 | 12.3 |
| 5-Cl, 6-Me | Analog | 0.78 | 15.6 |
| 5-Br, 6-Et | Analog | 0.52 | 28.9 |
Q. How can computational tools resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model competing metabolic pathways (e.g., oxidative dehalogenation vs. demethylation) .
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) affecting assay reproducibility. For instance, conflicting MAO inhibition data may arise from assay pH variations altering protonation states .
Q. What strategies are effective for improving pharmacokinetic properties?
Methodological Answer:
- Solubility Enhancement : Co-crystallize with cyclodextrins or prepare prodrugs (e.g., esterification of the hydrochloride salt) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Introduce blocking groups (e.g., 4,4-dimethyl substitution) to reduce CYP450-mediated oxidation .
- Blood-Brain Barrier (BBB) Penetration : Predict logP values (e.g., ClogP = 2.1) and modify substituents to balance lipophilicity (e.g., replace methyl with trifluoromethyl for improved BBB uptake) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
